molecular formula C18H19ClN2O B4917307 (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride

(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride

Cat. No.: B4917307
M. Wt: 314.8 g/mol
InChI Key: PLIVXSCKJPGHMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride is a chemical compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride typically involves the reaction of 1-benzyl-3-methylimidazole with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride involves its interaction with cellular membranes and proteins. The imidazolium core can interact with negatively charged components of cell membranes, leading to membrane disruption. Additionally, the compound can inhibit enzyme activity by binding to active sites and altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-methylimidazolium chloride
  • 1-Benzyl-3-methylimidazolium bromide
  • 1-Benzyl-3-methylimidazolium iodide

Uniqueness

Compared to similar compounds, (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride exhibits enhanced stability and solubility in various solvents. Its unique structure allows for more versatile applications in different fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

(3-benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2O.ClH/c1-19-13-17(18(21)16-10-6-3-7-11-16)20(14-19)12-15-8-4-2-5-9-15;/h2-11,13-14,18,21H,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIVXSCKJPGHMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C(=C1)C(C2=CC=CC=C2)O)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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